(2E)-2-[4-{[(2R)-3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]amino}-2-oxopyridin-3(2H)-ylidene]-6-{1-[2-(methanesulfonyl)ethyl]piperidin-4-yl}-2,3,6,7-tetrahydroimidazo[4,5-f]isoindol-5(1H)-one
Description
The compound "(2E)-2-[4-{[(2R)-3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]amino}-2-oxopyridin-3(2H)-ylidene]-6-{1-[2-(methanesulfonyl)ethyl]piperidin-4-yl}-2,3,6,7-tetrahydroimidazo[4,5-f]isoindol-5(1H)-one" (hereafter referred to as Compound A) is a synthetic small molecule characterized by:
- A bicyclic imidazo[4,5-f]isoindole core, which confers rigidity and planar aromaticity.
- A piperidin-4-yl group functionalized with a methanesulfonylethyl chain, enhancing solubility and metabolic stability.
- An E-configuration at the exocyclic double bond, critical for spatial orientation and target binding.
Properties
IUPAC Name |
2-[4-[[(2R)-3-(2,4-dimethylphenoxy)-2-hydroxypropyl]amino]-2-oxo-1H-pyridin-3-yl]-6-[1-(2-methylsulfonylethyl)piperidin-4-yl]-3,5-dihydropyrrolo[3,4-f]benzimidazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N6O6S/c1-20-4-5-29(21(2)14-20)45-19-24(40)17-35-26-6-9-34-32(41)30(26)31-36-27-15-22-18-39(33(42)25(22)16-28(27)37-31)23-7-10-38(11-8-23)12-13-46(3,43)44/h4-6,9,14-16,23-24,40H,7-8,10-13,17-19H2,1-3H3,(H,36,37)(H2,34,35,41)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYPCZYAKRUZBM-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CNC2=C(C(=O)NC=C2)C3=NC4=C(N3)C=C5CN(C(=O)C5=C4)C6CCN(CC6)CCS(=O)(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC[C@@H](CNC2=C(C(=O)NC=C2)C3=NC4=C(N3)C=C5CN(C(=O)C5=C4)C6CCN(CC6)CCS(=O)(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647415 | |
| Record name | (2E)-2-[4-{[(2R)-3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]amino}-2-oxopyridin-3(2H)-ylidene]-6-{1-[2-(methanesulfonyl)ethyl]piperidin-4-yl}-2,3,6,7-tetrahydroimidazo[4,5-f]isoindol-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008448-19-8 | |
| Record name | (2E)-2-[4-{[(2R)-3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]amino}-2-oxopyridin-3(2H)-ylidene]-6-{1-[2-(methanesulfonyl)ethyl]piperidin-4-yl}-2,3,6,7-tetrahydroimidazo[4,5-f]isoindol-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2E)-2-[4-{[(2R)-3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]amino}-2-oxopyridin-3(2H)-ylidene]-6-{1-[2-(methanesulfonyl)ethyl]piperidin-4-yl}-2,3,6,7-tetrahydroimidazo[4,5-f]isoindol-5(1H)-one represents a novel class of bioactive molecules with potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes:
- Pyridine and Imidazole Moieties : These heterocycles are known for their biological significance, often serving as scaffolds for drug development.
- Dimethylphenoxy Group : This moiety may enhance lipophilicity and facilitate cellular penetration.
- Piperidine Ring : A common feature in many pharmaceuticals, providing structural stability and interaction capabilities.
Antiviral Activity
Recent studies have indicated that compounds with similar structural features exhibit antiviral properties, particularly against HIV-1. For instance, derivatives based on the tetrahydrophthalimide scaffold have shown weak HIV-1 reverse transcriptase inhibition activity in vitro at varying concentrations .
Anticancer Activity
Compounds featuring imidazo and isoindole structures have been associated with anticancer activities. Research indicates that these compounds may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
The proposed mechanism of action for similar compounds includes:
- Enzyme Inhibition : Compounds targeting specific enzymes involved in viral replication or cancer cell proliferation.
- Cell Cycle Modulation : Arresting the cell cycle at critical phases to prevent proliferation.
Case Studies
- HIV Reverse Transcriptase Inhibition : A study synthesized various tetrahydrophthalimide derivatives and evaluated their inhibitory effects on HIV-1 reverse transcriptase. Among them, certain derivatives showed up to 25% inhibition at 20 μM concentration .
- Antifungal Activity : Research on DMHF revealed significant antifungal properties against Candida albicans by disrupting cell cycle progression in yeast cells .
- Anticancer Studies : Investigations into isoindole derivatives demonstrated their capacity to inhibit heparanase, an enzyme implicated in cancer metastasis .
Data Table of Biological Activities
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Recent studies have shown that derivatives of imidazo[4,5-f]isoindolone exhibit significant anticancer properties. For instance, compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types including lung and breast cancers .
- The specific compound may interact with key signaling pathways involved in tumor growth and metastasis.
-
Neuroprotective Effects :
- The imidazole ring has been linked to neuroprotective activities. Research indicates that compounds with similar scaffolds can protect neuronal cells from oxidative stress and apoptosis .
- The presence of the hydroxypropyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.
- Antimicrobial Properties :
Pharmacological Mechanisms
The pharmacodynamics of this compound likely involve:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune response modulation and cancer progression .
- Receptor Binding : The piperidine component may facilitate binding to neurotransmitter receptors or other biological targets relevant in disease pathways.
Case Studies
- Synthesis and Biological Evaluation :
- Computational Drug Design :
Data Table: Comparative Analysis of Similar Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Compound A with structurally related analogs identified from patents, synthetic studies, and pharmacological research:
Structural and Functional Insights
Core Structure
- Imidazo[4,5-f]isoindole vs. Imidazo[1,2-a]pyridine :
Compound A’s fused bicyclic system increases molecular rigidity compared to smaller imidazo[1,2-a]pyridine cores (e.g., ). This may enhance target binding affinity but reduce synthetic accessibility . - Pyridinone vs.
Substituent Effects
- (2R)-Hydroxypropylamino Group: The chiral hydroxypropyl chain in Compound A mirrors substituents in natural products (e.g., salternamides, ), which often exhibit stereospecific bioactivity. This group may facilitate hydrogen bonding with biological targets .
- Methanesulfonylethyl-Piperidine: Similar sulfonyl-containing groups in patented compounds () are linked to improved pharmacokinetics (e.g., longer half-life) compared to non-sulfonylated analogs .
Pharmacological Considerations
- Ferroptosis Induction :
Compound A’s structural features align with ferroptosis-inducing agents (FINs) described in , such as sulfonyl groups enhancing membrane permeability. However, its efficacy relative to natural FINs (e.g., artemisinin derivatives) remains speculative . - Kinase Inhibition Potential: Piperidin-4-yl groups in Patent Compound () are associated with kinase inhibition. Compound A’s piperidine-methanesulfonyl chain may similarly target ATP-binding pockets .
Research Findings and Challenges
- Synthesis Complexity :
Compound A’s imidazo[4,5-f]isoindole core requires multi-step synthesis, contrasting with simpler imidazo[1,2-a]pyridines (). Yield optimization remains a challenge . - Metabolic Stability :
The methanesulfonyl group may reduce cytochrome P450-mediated metabolism, as seen in sulfonamide-containing drugs . - Chirality and Activity : The (2R)-configuration in Compound A could lead to enantiomer-specific effects, necessitating chiral resolution studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
